Methyl 3-(4-chlorophenyl)-2-(cyanomethyl)prop-2-enoate
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Overview
Description
Methyl 3-(4-chlorophenyl)-2-(cyanomethyl)prop-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a chlorophenyl group, a cyanomethyl group, and a prop-2-enoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-2-(cyanomethyl)prop-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with methyl acrylate to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-2-(cyanomethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-2-(cyanomethyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-2-(cyanomethyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenyl)-2-(cyanomethyl)prop-2-enoate
- Methyl 3-(4-fluorophenyl)-2-(cyanomethyl)prop-2-enoate
- Methyl 3-(4-methylphenyl)-2-(cyanomethyl)prop-2-enoate
Uniqueness
Methyl 3-(4-chlorophenyl)-2-(cyanomethyl)prop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
875909-36-7 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-(cyanomethyl)prop-2-enoate |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)10(6-7-14)8-9-2-4-11(13)5-3-9/h2-5,8H,6H2,1H3 |
InChI Key |
GJIMECLJPZIDDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)CC#N |
Origin of Product |
United States |
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